molecular formula C10H14N5O6P B101475 3'-Deoxyadenosine-5'-monophosphate CAS No. 17434-81-0

3'-Deoxyadenosine-5'-monophosphate

Cat. No. B101475
CAS RN: 17434-81-0
M. Wt: 331.22 g/mol
InChI Key: XKFCKNDXVMFENB-BAJZRUMYSA-N
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Description

3'-Deoxyadenosine-5'-monophosphate (dAMP) is a nucleotide that plays a crucial role in DNA synthesis and repair. It is a building block of DNA and RNA, and its synthesis is essential for the proper functioning of the human body.

Mechanism Of Action

DAMP is incorporated into DNA during DNA synthesis by the enzyme DNA polymerase. It pairs with the complementary nucleotide thymine (T) to form a base pair. This base pair is essential for the proper functioning of DNA, as it provides the information necessary for the cell to carry out its functions.

Biochemical And Physiological Effects

DAMP has a variety of biochemical and physiological effects on the body. It is essential for DNA synthesis and repair, and its deficiency can lead to a variety of diseases, including cancer and genetic disorders. It also plays a role in the regulation of cell growth and division, as well as the immune system.

Advantages And Limitations For Lab Experiments

DAMP is a useful tool for studying DNA synthesis and repair in the laboratory. Its incorporation into DNA can be easily detected using a variety of techniques, including gel electrophoresis and DNA sequencing. However, its use is limited by its stability, as it can be easily degraded by enzymes in the body.

Future Directions

There are many future directions for 3'-Deoxyadenosine-5'-monophosphate research. One area of interest is the development of new drugs and therapies for diseases that are caused by defects in DNA synthesis and repair. Another area of interest is the study of the role of 3'-Deoxyadenosine-5'-monophosphate in the regulation of cell growth and division, as well as the immune system. Additionally, there is ongoing research into the stability and delivery of 3'-Deoxyadenosine-5'-monophosphate in the body, which could lead to new treatments for a variety of diseases.

Synthesis Methods

DAMP is synthesized from adenosine triphosphate (ATP) by the enzyme ribonucleotide reductase. This enzyme reduces the 2'-hydroxyl group of the ribose sugar to a hydrogen atom, creating a deoxyribose sugar. This reaction is essential for the synthesis of DNA, as it creates the deoxyribose sugar backbone of the DNA molecule.

Scientific Research Applications

DAMP is widely used in scientific research as a tool for studying DNA synthesis and repair. It is also used in the development of new drugs and therapies for a variety of diseases, including cancer, viral infections, and genetic disorders.

properties

CAS RN

17434-81-0

Product Name

3'-Deoxyadenosine-5'-monophosphate

Molecular Formula

C10H14N5O6P

Molecular Weight

331.22 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1

InChI Key

XKFCKNDXVMFENB-BAJZRUMYSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Origin of Product

United States

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